

# Application Notes and Protocols: Electrocatalytic Hydrogen Evolution with Nickel Sulfide Catalysts

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Nickel sulfite*

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This document provides detailed application notes and experimental protocols for the synthesis and evaluation of nickel sulfide-based electrocatalysts for the hydrogen evolution reaction (HER). Nickel sulfides, including various stoichiometries like  $\text{NiS}$ ,  $\text{NiS}_2$ , and  $\text{Ni}_3\text{S}_2$ , are promising, cost-effective alternatives to precious metal catalysts for producing hydrogen through water electrolysis.<sup>[1][2]</sup>

## Introduction to Nickel Sulfide Electrocatalysts for HER

The electrocatalytic splitting of water to produce hydrogen is a cornerstone of renewable energy strategies.<sup>[1]</sup> The hydrogen evolution reaction (HER), the cathodic half-reaction, requires efficient catalysts to minimize the energy input.<sup>[3]</sup> While platinum-group metals are highly effective, their scarcity and high cost impede large-scale application.<sup>[4]</sup> Earth-abundant transition metal sulfides, particularly nickel sulfides, have emerged as excellent candidates due to their high catalytic activity, stability in alkaline media, and cost-effectiveness.<sup>[2][5]</sup>

Different phases of nickel sulfide exhibit distinct electrocatalytic properties. The intrinsic activity of various nickel sulfide phases for HER in alkaline conditions follows the order  $\text{Ni}_3\text{S}_2 > \text{NiS}_2 > \text{NiS}$ .<sup>[1]</sup> The superior performance of  $\text{Ni}_3\text{S}_2$  is attributed to its metallic conductivity and large electrochemically active surface area.<sup>[1][6]</sup> Strategies to further enhance the HER performance

of nickel sulfides include heteroatom doping, creating heterostructures, and introducing vacancies.[\[2\]](#)

## Performance Data of Nickel Sulfide Catalysts

The following tables summarize the electrocatalytic HER performance of various nickel sulfide-based catalysts in alkaline media (typically 1.0 M KOH). The key performance metrics are the overpotential required to achieve a current density of  $10 \text{ mA cm}^{-2}$  ( $\eta_{10}$ ), which is relevant for solar fuel applications, and the Tafel slope, which provides insight into the reaction mechanism.  
[\[7\]](#)

Table 1: HER Performance of Single-Phase Nickel Sulfide Catalysts

Catalyst	Substrate	Overpotential ( $\eta_{10}$ ) (mV)	Tafel Slope (mV dec $^{-1}$ )	Reference
NiS	Glassy Carbon Electrode	336	-	<a href="#">[8]</a> <a href="#">[9]</a>
NiS <sub>2</sub> /Ni <sub>3</sub> C@C	-	78	-	<a href="#">[2]</a>
Ni <sub>3</sub> S <sub>2</sub>	-	298	-	<a href="#">[2]</a>
$\alpha$ -Ni <sub>9</sub> S <sub>8</sub>	-	163	-	<a href="#">[10]</a>
Na-NiS	Glassy Carbon Electrode	446	-	<a href="#">[9]</a>

Table 2: HER Performance of Heterostructured and Doped Nickel Sulfide Catalysts

Catalyst	Substrate	Overpotential ( $\eta_{10}$ ) (mV)	Tafel Slope (mV dec $^{-1}$ )	Reference
MoS <sub>2</sub> /NiS	Nickel Foam	87	-	[2]
ReS <sub>2</sub> /NiS	Nickel Foam	78	-	[2]
NC/NiS–CeO <sub>2</sub>	-	47	-	[2]
v <sub>s</sub> -NiS <sub>2</sub> /NiS HSS	-	44	42	[11]
Ni <sub>3</sub> S <sub>4</sub> @Ni(OH) <sub>2</sub>	-	-	-	[2]
Mn–NiS/Mn–Ni <sub>3</sub> S <sub>4</sub>	-	94.2	-	[2]
Ni <sub>3</sub> S <sub>2</sub> @NiS	Nickel Foam	129	-	[2]
CeO <sub>2</sub> -LDH/Ni <sub>3</sub> S <sub>2</sub> /MoS <sub>2</sub>	-	116	-	[12]
Ru@Ni <sub>3</sub> S <sub>2</sub>	Ni <sub>3</sub> S <sub>2</sub> Nanorod Arrays	19.8	33.2	[13]
V-doped Ni <sub>3</sub> S <sub>2</sub>	Nickel Foam	68	112	[14]
Ni <sub>3</sub> S <sub>2</sub> –Fe–Ni	-	83	-	[15]
Co-Ni-2 (Co <sub>3</sub> O <sub>4</sub> –NiS <sub>2</sub> )	-	84	67.5	[16]

## Experimental Protocols

### Catalyst Synthesis

This protocol describes a general method for the direct growth of nickel sulfide nanowire arrays on nickel foam (NF), a common substrate for electrocatalysis.

#### Materials:

- Nickel foam (NF)
- Nickel(II) chloride hexahydrate (NiCl<sub>2</sub>·6H<sub>2</sub>O) or Nickel(II) sulfate hexahydrate (NiSO<sub>4</sub>·6H<sub>2</sub>O)

- Thioacetamide (TAA) or Sodium Sulfide (Na<sub>2</sub>S) as sulfur source[17]
- Sodium orthovanadate (for V-doping, optional)[14]
- Deionized (DI) water
- Ethanol
- Hydrochloric acid (HCl) for cleaning NF

Procedure:

- Substrate Cleaning:
  - Cut the nickel foam into desired dimensions (e.g., 1 cm x 2 cm).
  - Clean the NF by sequential ultrasonication in 3 M HCl, DI water, and ethanol for 15 minutes each to remove the surface oxide layer and any organic contaminants.
  - Dry the cleaned NF in an oven or under vacuum.
- Precursor Solution Preparation:
  - Prepare an aqueous solution of the nickel precursor (e.g., 0.1 M NiCl<sub>2</sub>·6H<sub>2</sub>O) and the sulfur source (e.g., 0.2 M TAA).
  - For doped catalysts, add the doping agent to the precursor solution (e.g., sodium orthovanadate for V-doping).[14]
- Hydrothermal Reaction:
  - Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave.
  - Pour the precursor solution into the autoclave, ensuring the NF is fully submerged.
  - Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a defined duration (e.g., 6-24 hours). The specific temperature and time will influence the phase and morphology of the resulting nickel sulfide.

- Product Recovery and Cleaning:
  - Allow the autoclave to cool down to room temperature naturally.
  - Remove the nickel foam, which is now coated with the nickel sulfide catalyst.
  - Rinse the catalyst-coated NF thoroughly with DI water and ethanol to remove any unreacted precursors.
  - Dry the final product in a vacuum oven at 60 °C for several hours.

This protocol is for synthesizing nickel sulfide nanoparticles, which can then be used to prepare a catalyst ink.

#### Materials:

- Nickel(II) acetate tetrahydrate ( $\text{Ni}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$ )
- Thiourea ( $(\text{NH}_2)_2\text{CS}$ )
- Ethylene glycol (EG)
- Ethanol

#### Procedure:

- Precursor Dissolution:
  - In a typical synthesis, dissolve a specific molar ratio of the nickel precursor and thiourea in ethylene glycol in a flask with magnetic stirring.
- Solvothermal Reaction:
  - Transfer the solution to a Teflon-lined stainless-steel autoclave.
  - Heat the autoclave in an oven at a set temperature (e.g., 180-220 °C) for a specified time (e.g., 12-24 hours).
- Product Collection:

- After cooling to room temperature, collect the product by centrifugation.
- Wash the collected nanoparticles repeatedly with ethanol and DI water to remove residual reactants.
- Dry the final nickel sulfide powder in a vacuum oven.

## Working Electrode Preparation

This protocol is for preparing a working electrode using synthesized nickel sulfide powder.

Materials:

- Synthesized nickel sulfide catalyst powder
- Conductive carbon black (e.g., Vulcan XC-72)
- Nafion solution (5 wt%)
- Isopropanol and DI water mixture (e.g., 1:1 v/v)
- Glassy carbon electrode (GCE) or other desired substrate

Procedure:

- Catalyst Ink Preparation:
  - Disperse a specific amount of the catalyst powder (e.g., 5 mg) and carbon black (e.g., 1 mg) in a solvent mixture of isopropanol and DI water.
  - Add a small volume of Nafion solution (e.g., 20  $\mu$ L) as a binder.
  - Sonically disperse the mixture for at least 30 minutes to form a homogeneous ink.
- Electrode Coating:
  - Polish the glassy carbon electrode with alumina slurry, then sonicate in DI water and ethanol, and finally dry it.

- Drop-cast a precise volume of the catalyst ink (e.g., 5-10  $\mu\text{L}$ ) onto the surface of the GCE to achieve a desired catalyst loading (e.g., up to 4  $\text{mg cm}^{-2}$ ).[18]
- Allow the electrode to dry at room temperature.

## Electrochemical Evaluation of HER Performance

This protocol outlines the standard three-electrode setup and electrochemical measurements for assessing HER activity.[18]

### Apparatus and Materials:

- Potentiostat/Galvanostat electrochemical workstation
- Three-electrode electrochemical cell
- Working Electrode (WE): Prepared nickel sulfide catalyst electrode
- Counter Electrode (CE): Platinum wire or graphite rod
- Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
- Electrolyte: 1.0 M KOH solution in DI water
- High-purity hydrogen and nitrogen or argon gas

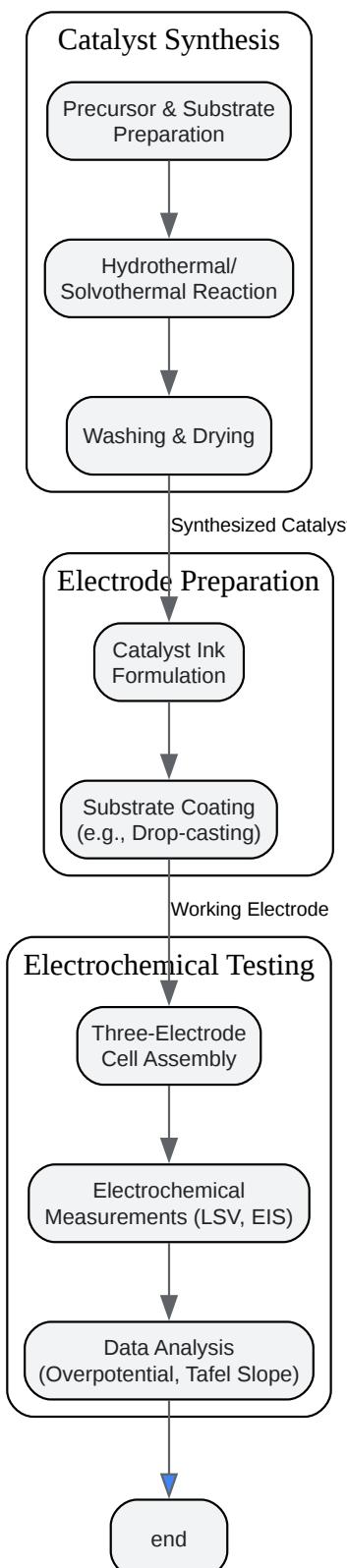
### Procedure:

- Cell Assembly and Electrolyte Purging:
  - Assemble the three-electrode cell with the WE, CE, and RE.
  - Fill the cell with the 1.0 M KOH electrolyte.
  - Purge the electrolyte with high-purity  $\text{N}_2$  or Ar for at least 30 minutes to remove dissolved oxygen. Maintain a gas blanket over the electrolyte during measurements.
- Potential Calibration:

- All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation:  $E(\text{RHE}) = E(\text{Ref}) + 0.059 \times \text{pH} + E^0(\text{Ref})$ . In 1.0 M KOH, the pH is approximately 14.
- Electrochemical Measurements:
  - Cyclic Voltammetry (CV): Perform CV scans to activate the catalyst and to determine the electrochemical double-layer capacitance ( $C_{dl}$ ) for estimating the electrochemical active surface area (ECSA).
  - Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential from 0 V vs. RHE to a negative potential (e.g., -0.5 V vs. RHE) at a slow scan rate (e.g., 5  $\text{mV s}^{-1}$ ).<sup>[18]</sup> The overpotential ( $\eta$ ) is the potential required to drive the HER.
  - Tafel Analysis: Plot the overpotential ( $\eta$ ) versus the logarithm of the current density ( $\log|j|$ ). The linear portion of this plot gives the Tafel slope, which provides insight into the HER mechanism.
  - Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to investigate the electrode kinetics and charge transfer resistance.
  - Chronoamperometry or Chronopotentiometry: Assess the long-term stability of the catalyst by holding a constant potential or current density for an extended period (e.g., 12-24 hours) and monitoring the current or potential change.<sup>[8]</sup>

## Visualizations

## Experimental Workflow

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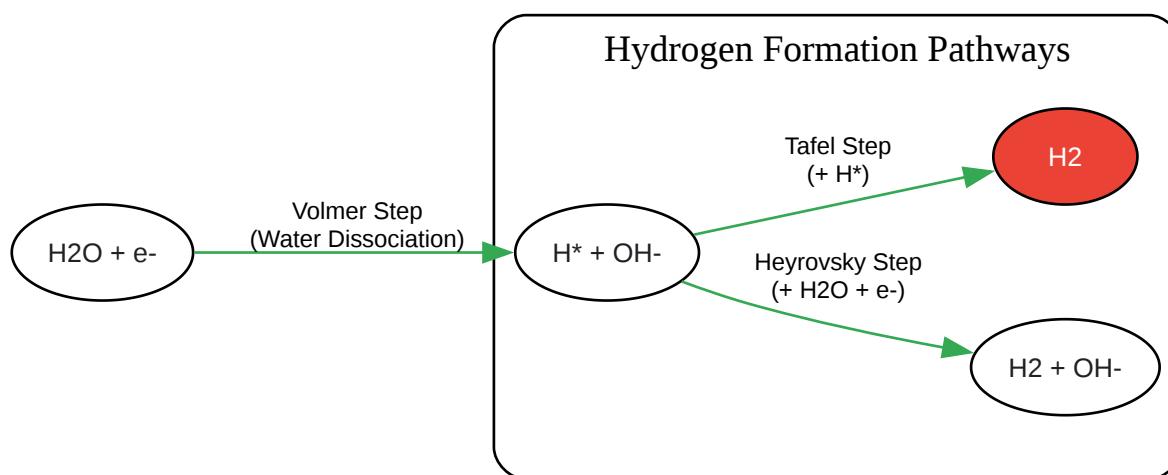
Caption: Experimental workflow for the synthesis and electrochemical evaluation of nickel sulfide HER catalysts.

## HER Mechanism in Alkaline Media

The HER in alkaline media on a catalyst surface proceeds through the following steps:

- Volmer step: Adsorption of a water molecule and its dissociation into an adsorbed hydrogen atom ( $H^*$ ) and a hydroxide ion ( $OH^-$ ).
- Heyrovsky step: Reaction of an adsorbed hydrogen atom with another water molecule to produce a hydrogen molecule ( $H_2$ ) and a hydroxide ion.
- Tafel step: Recombination of two adsorbed hydrogen atoms to form a hydrogen molecule.

The dominant pathway depends on the catalyst material.



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- To cite this document: BenchChem. [Application Notes and Protocols: Electrocatalytic Hydrogen Evolution with Nickel Sulfide Catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1257373#electrocatalytic-hydrogen-evolution-with-nickel-sulfide-catalysts>]

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